Acyclovir

Catalog No.
S823233
CAS No.
59277-89-3
M.F
C8H11N5O3
M. Wt
225.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acyclovir

CAS Number

59277-89-3

Product Name

Acyclovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

Molecular Formula

C8H11N5O3

Molecular Weight

225.2 g/mol

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Synonyms

Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral

Canonical SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N

Isomeric SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N

Acyclovir, also known as acycloguanosine, is a synthetic antiviral drug []. Developed in the 1970s, it revolutionized the treatment of herpes simplex virus (HSV) infections, including cold sores, genital herpes, and shingles []. Acyclovir's discovery stemmed from researchers' quest for compounds that selectively target viruses without harming human cells [].


Molecular Structure Analysis

Acyclovir possesses a unique structure resembling the natural nucleoside guanosine, a building block of DNA and RNA. However, acyclovir has a crucial modification: the sugar moiety (ribose) is replaced by acyclic (non-cyclic) acyclovir. This change allows the virus to incorporate acyclovir into its DNA during replication, but the altered structure prevents further viral growth [].


Chemical Reactions Analysis

Synthesis

Acyclovir's synthesis involves multiple steps, starting with acycloguanine and reacting it with various precursors to form the final product. Due to the complexity of the process, commercial production typically relies on specialized chemical companies.

As described earlier, acyclovir's mechanism of action hinges on its selective targeting of the viral thymidine kinase and subsequent inhibition of viral DNA synthesis [, ]. This targeted approach minimizes side effects on human cells.

Understanding Viral Replication and Mechanisms of Resistance:

  • Mechanism of Action: Acyclovir selectively targets the viral enzyme thymidine kinase, present only in infected cells. Once phosphorylated, it acts as a competitive substrate for viral DNA polymerase, effectively halting viral replication. Source: Acyclovir - National Center for Biotechnology Information, NCBI Bookshelf:
  • Resistance Development: Extensive research investigates the emergence of acyclovir-resistant herpesviruses, primarily due to mutations in the thymidine kinase gene. Studying these mechanisms helps develop new antiviral strategies to combat resistance. Source: Acyclovir Resistance in Herpes Simplex Virus Infections: Clinical Significance and Management Strategies - NCBI:

Exploring Therapeutic Applications in Diverse Settings:

  • Treatment of Herpesvirus Infections: Acyclovir remains the gold standard for treating various herpesvirus infections, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) in specific contexts. Source: Acyclovir - StatPearls - NCBI Bookshelf:
  • Emerging Viral Threats: Research explores the potential of acyclovir against emerging viruses like the human cytomegalovirus (CMV) and Kaposi's sarcoma-associated herpesvirus (KSHV), though its efficacy remains limited in these cases. Source: Latest Developments in the Discovery and Development of Antiviral Drugs Targeting Herpesviruses - National Institutes of Health:

Development of Novel Drug Delivery Systems:

  • Improving Bioavailability: Researchers are developing new formulations and delivery systems to improve acyclovir's bioavailability, aiming for targeted delivery and reduced side effects. Source: Acyclovir-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - National Institutes of Health:
  • Combination Therapies: Studies explore the potential of combining acyclovir with other antiviral agents or immune modulators to enhance its efficacy and combat resistance. Source: Combination Therapy for Herpes Simplex Virus Infections - National Institutes of Health:

Investigating Future Directions and Challenges:

  • Drug Discovery and Development: Ongoing research focuses on developing new antiviral drugs with broader spectrum activity and improved resistance profiles, potentially building upon the foundation laid by acyclovir. Source: 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - National Institutes of Health:
  • Personalized Medicine Approaches: Tailoring antiviral therapy based on individual patient factors and viral characteristics holds promise for optimizing treatment efficacy and minimizing side effects. Source: Personalized Medicine in Herpes Simplex Virus Infections - National Institutes of Health:

XLogP3

-1.1

Appearance

White or almost white crystalline powder

Related CAS

69657-51-8 (sodium) 59277-89-3 (free)

Associated Chemicals

Acyclovir sodium; 69657-51-8

Wikipedia

Aciclovir

Drug Warnings

Parenteral acyclovir therapy can cause signs and symptoms of encephalopathy. ... Acyclovir should be used with caution in patients with underlying neurologic abnormalities and in patients with serious renal, hepatic, or electrolyte abnormalities or substantial hypoxia. The drug also should be used with caution in patients who have manifested prior neurologic reactions to cytotoxic drugs or those receiving intrathecal methotrexate or interferon.
Acyclovir should be used with caution in patients receiving other nephrotoxic drugs concurrently since the risk of acyclovir-induced renal impairment and/or reversible CNS symptoms is increased in these patients. Adequate hydration should be maintained in patients receiving IV acyclovir; however, in patients with encephalitis, the recommended hydration should be balanced by the risk of cerebral edema. Because the risk of acyclovir-induced renal impairment is increased during rapid IV administration of the drug, acyclovir should be given only by slow IV infusion (over 1 hour).
There are no adequate and controlled studies to date using acyclovir in pregnant women, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
Maternal Medication usually Compatible with Breast-Feeding: Acyclovir: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
For more Drug Warnings (Complete) data for ACYCLOVIR (20 total), please visit the HSDB record page.

Biological Half Life

The clearance of acyclovir varies from 2.5-3 hours depending on the creatinine clearance of the patient. The plasma half life of acyclovir during hemodialysis is approximately 5 hours. The mean half life in patients from 7 months to 7 years old is 2.6 hours.
Plasma concentrations of acyclovir appear to decline in a biphasic manner. In adults with normal renal function, the half-life of acyclovir in the initial phase averages 0.34 hours and the half-life in the terminal phase averages 2.1-3.5 hours. In adults with renal impairment, both half-life in the initial phase and half-life in the terminal phase may be prolonged, depending on the degree of renal impairment. In a study in adults with anuria, the half-life in the initial phase of acyclovir averaged 0.71 hours. In several studies, the half-life in the terminal phase of acyclovir averaged 3,3.5, or 19.5 hours in adults with creatinine clearances of 50-80 or 15-50 ml/minute per 1.73 sq m or with anuria, respectively. In patients undergoing hemodialysis, the half-life in the terminal phase of acyclovir during hemodialysis averaged 5.4-5.7 hours.
In neonates, the half-life of acyclovir depends principally on the maturity of renal mechanisms for excretion as determined by gestational age, chronologic age, and weight. In children older than 1 year of age, the half-life of the drug appears to be similar to that of adults. The half-life in the terminal phase averages 3.8-4.1, 1.9, 2.2-2.9, or 3.6 hours in neonates up to 3 months of age, children 1-2 years, 2-12 years, or 12-17 years of age, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Guanine is alkylated with 2-(chloromethoxy)ethylbenzoate and the resulting ester hydrolyzed to the product.
Reaction of 2,6-dichloro-9-(2-benzoyloxyethoxymethyl) purine with methanolic ammonia, followed by treatment with nitrous acid and then with methanolic ammonia yields acyclovir.

Clinical Laboratory Methods

Determination of acyclovir in human serum by high-performance liquid chromatography. Detection limit of 0.3 ug/ml.
Determination of acyclovir in human plasma and urine with ion-pair high performance liquid chromatography with ultraviolet detection at a wavelength of 254 nm. The min detectable quantity and concn were 5 ug and 0.5 ug/ml, resp, and the recovery was > 94%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Acyclovir has been used concomitantly with zidovudine ... without evidence of increased toxicity; however, neurotoxicity (profound drowsiness and lethargy), which recurred on rechallenge, has been reported in at least one patient with acquired immunodeficiency syndrome (AIDS) during concomitant therapy with the drugs. Neurotoxicity was evident within 30-60 days after initiation of IV acyclovir therapy, persisted with some improvement when acyclovir was administered orally, and resolved following discontinuance of acyclovir in this patient.
This study reports the effects of a combination of azidothymidine plus acyclovir on both pluripotent (spleen colony forming units) and committed (granulocyte-macrophage colony forming units; erythroid burst forming units) murine hemopoietic progenitors. Administration of azidothymidine alone was associated with severe hematotoxicity, as shown by the marked decrease of all the hemopoietic progenitor populations tested, that is, spleen colony forming units, granulocyte-macrophage colony forming units, and erythroid burst forming units. This, however, was followed by a prompt recovery of hemopoiesis. Administration of acyclovir alone did not modify the hematological parameters studied, whereas the combined administration of azidothymidine and acyclovir led to changes in peripheral blood cells and bone marrow hemopoietic progenitors that were, on the whole, not significantly different from those observed with azidothymidine alone. Only the decrease in spleen colony forming units was significantly more severe, but their recovery was as rapid as that of the committed progenitors. Thus, in this experimental setting, the addition of acyclovir to azidothymidine does not appear to increase the hematotoxicity of the latter.
The combined effect of acyclovir and chlorhexidine on the replication and DNA synthesis of herpes simplex virus was studied. Acyclovir and chlorhexidine showed synergism in the inhibition of the viral replication by enhancing in part the reduction of viral DNA synthesis. These data indicate that combined therapy with acyclovir and chlorhexidine might be beneficial for the control of intraoral herpetic infections.
Acyclovir may decrease the renal clearance of other drugs eliminated by active renal secretion, such as methotrexate.
For more Interactions (Complete) data for ACYCLOVIR (6 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13
1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ,
Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney
injury in patients with /'suspected viral encephalitis/' encountered on a liaison
neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.
[Epub ahead of print] PubMed PMID: 29307101.


2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.
Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH
2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the
Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther
Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.
eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.


3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir
prodrugs: A new approach to treat herpes simplex infections in the anterior and
posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:
10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.


4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal
activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex
virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of
PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov
20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed
PMID: 29155888; PubMed Central PMCID: PMC5695767.


5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,
Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,
Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant
ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:
10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.


6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research
Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%
aciclovir for the treatment of herpes simplex labialis in the community setting.
BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:
28775197; PubMed Central PMCID: PMC5724166.


7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of
pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)
when co-administered with zinc (II) ions, and antiviral activity of PRE against
HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:
10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov
20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.


8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid
self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for
oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:
10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.


9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using
Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017
May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.


10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,
Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex
virus type 1 strains with targeted mutations relevant for aciclovir
susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed
PMID: 27426251; PubMed Central PMCID: PMC4947914.

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